

Spectroscopic Characterization of 3-Bromo-5-hydroxymethylisoxazole: A Technical Guide

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Compound of Interest

Compound Name: 3-Bromo-5-hydroxymethylisoxazole

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **3-Bromo-5-hydroxymethylisoxazole**, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of published experimental spectra for this specific molecule, this guide presents data from closely related analogs to provide a robust framework for characterization. Detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are included to enable researchers to acquire and interpret data for **3-Bromo-5-hydroxymethylisoxazole**.

Spectroscopic Data Analysis

While specific experimental data for **3-Bromo-5-hydroxymethylisoxazole** is not readily available in the public domain, the following tables summarize the spectroscopic data for structurally similar compounds. This information serves as a valuable reference for predicting and interpreting the spectral characteristics of the target molecule.

Table 1: ¹H NMR Spectral Data of Related Isoxazole Derivatives

Compound	Solvent	Chemical Shift (δ , ppm) and Multiplicity
3-Bromo-5-isoxazolecarboxaldehyde	Not specified	7.1 (s, 1H, isoxazole-H4), 9.9 (s, 1H, CHO)[1]

Note: For **3-Bromo-5-hydroxymethylisoxazole**, one would expect a singlet for the isoxazole ring proton (H-4), a signal for the methylene protons of the hydroxymethyl group (-CH₂OH), and a signal for the hydroxyl proton (-OH). The chemical shifts will be influenced by the solvent used.

Table 2: Infrared (IR) Spectral Data of Related Isoxazole Derivatives

Compound	Major Peaks (cm ⁻¹)	Functional Group Assignment
3-Bromo-5-methyl-1,2-oxazol-4-ol	Not specified	O-H stretch, C=N stretch, C-O stretch, C-Br stretch
3-Bromo-4-methyl-5-hydroxymethylisoxazole	Not specified	O-H stretch, C-H stretch, C=N stretch, C-O stretch, C-Br stretch

Note: The IR spectrum of **3-Bromo-5-hydroxymethylisoxazole** is expected to show a broad absorption band for the hydroxyl group (O-H) stretch around 3300-3600 cm⁻¹, C-H stretching vibrations around 2850-3000 cm⁻¹, the characteristic isoxazole ring stretching (C=N) in the 1600-1650 cm⁻¹ region, C-O stretching around 1050-1150 cm⁻¹, and a C-Br stretching vibration at lower wavenumbers.

Table 3: Mass Spectrometry (MS) Data of a Related Isoxazole Derivative

Compound	Ionization Method	Key m/z values
3-Bromo-4-methyl-5-hydroxymethylisoxazole	GC-MS	Molecular ion peak (M+) corresponding to the molecular weight. Fragmentation pattern showing loss of bromine, hydroxymethyl group, etc.[2]

Note: For **3-Bromo-5-hydroxymethylisoxazole** (Molecular Formula: C₄H₄BrNO₂), the mass spectrum should display a molecular ion peak corresponding to its molecular weight (approximately 177.96 g/mol for the major isotopes ⁷⁹Br and ¹²C). The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in nearly a 1:1 ratio) will result in two molecular ion peaks separated by 2 m/z units (M⁺ and M+2⁺).

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for **3-Bromo-5-hydroxymethylisoxazole**.

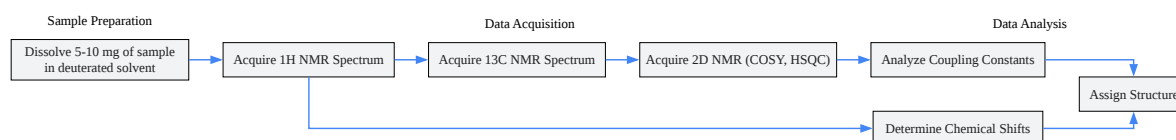
Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of atoms in the molecule.

Methodology:

- **Sample Preparation:** Dissolve approximately 5-10 mg of **3-Bromo-5-hydroxymethylisoxazole** in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and can affect the chemical shifts, particularly of the hydroxyl proton.
- **¹H NMR Spectroscopy:** Acquire a proton NMR spectrum to determine the number of different types of protons, their chemical environments, and their neighboring protons through spin-spin coupling.
- **¹³C NMR Spectroscopy:** Obtain a carbon-13 NMR spectrum to identify the number of unique carbon atoms in the molecule.

- 2D NMR (Optional but Recommended): Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to establish proton-proton and proton-carbon correlations, respectively, providing unambiguous structural assignment.



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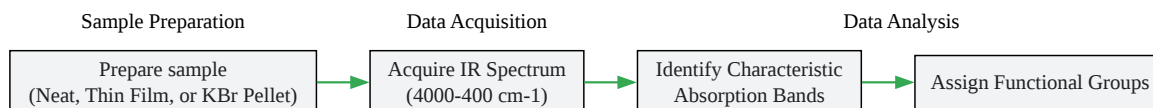
Caption: General workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

- Sample Preparation: The sample can be analyzed as a neat liquid (if applicable), a thin film between salt plates (e.g., NaCl or KBr), or as a dispersion in a KBr pellet.
- Data Acquisition: Place the prepared sample in an FT-IR spectrometer and acquire the spectrum over the standard mid-IR range (typically 4000-400 cm^{-1}).
- Data Analysis: Identify the characteristic absorption bands corresponding to the various functional groups expected in **3-Bromo-5-hydroxymethylisoxazole**.



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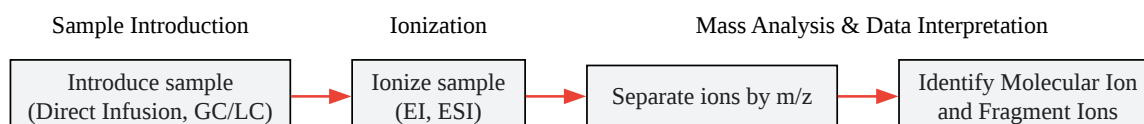
Caption: General workflow for IR spectroscopic analysis.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer. Common techniques include direct infusion or coupling with a chromatographic method like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
- **Ionization:** Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
- **Mass Analysis:** Separate the resulting ions based on their mass-to-charge ratio (m/z).
- **Data Analysis:** Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula.



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